BenchChemオンラインストアへようこそ!

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile

Lipophilicity CNS drug discovery Physicochemical property comparison

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile (CAS 1411715-51-9) delivers a differentiated ortho-fluorobenzyl ether that electronically modulates the pyridine-4-carbonitrile core and shields the primary metabolic site (aromatic hydroxylation) vulnerable in the non-fluorinated analog (CAS 501378-52-5). With zero HBDs, XLogP3-AA 2.5, TPSA 45.9 Ų, and a kinase hinge-binding 4-cyanopyridine motif, it aligns with CNS MPO scoring for passive BBB permeation. The nitrile and benzylic ether handles enable orthogonal diversification for fragment-based screening and lead optimization. Procure this building block to exploit its conformational bias and metabolic stability advantages over meta/para-fluorinated or non-fluorinated isomers in your kinase inhibitor and CNS penetrant programs.

Molecular Formula C13H9FN2O
Molecular Weight 228.226
CAS No. 1411715-51-9
Cat. No. B2546630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile
CAS1411715-51-9
Molecular FormulaC13H9FN2O
Molecular Weight228.226
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=NC=CC(=C2)C#N)F
InChIInChI=1S/C13H9FN2O/c14-12-4-2-1-3-11(12)9-17-13-7-10(8-15)5-6-16-13/h1-7H,9H2
InChIKeyWAJFKNWYGYLONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile (CAS 1411715-51-9): Computed Physicochemical and Structural Baseline for Procurement Screening


2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile (CAS 1411715-51-9) is a fluorinated heterocyclic building block belonging to the 2-benzyloxy-isonicotinonitrile class [1]. Its structure comprises a pyridine-4-carbonitrile core ether-linked at the 2-position to an ortho-fluorobenzyl moiety. Key computed properties include a molecular weight of 228.22 g/mol, a calculated lipophilicity (XLogP3-AA) of 2.5, a topological polar surface area (TPSA) of 45.9 Ų, and zero hydrogen bond donors [2]. These descriptors place the compound in a favorable property space for CNS drug discovery and kinase inhibitor scaffold development, as noted in vendor-supplied application summaries [3].

Why In-Class 2-Benzyloxy-4-cyanopyridine Analogs Cannot Be Assumed Interchangeable with 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile


The ortho-fluorine substitution on the benzyl ring of 2-[(2-fluorophenyl)methoxy]pyridine-4-carbonitrile introduces distinct electronic, conformational, and metabolic liabilities relative to non-fluorinated, meta-fluorinated, or para-fluorinated analogs. Fluorine's strong electron-withdrawing inductive effect alters the electron density of the adjacent aromatic ring and, through-bond, the ether oxygen and pyridine core, potentially modulating reactivity in nucleophilic substitutions and cross-coupling reactions [1]. Ortho-fluorine also imposes a preferred conformational bias via electrostatic interactions that differs from para- or meta-substituted isomers, which can critically affect target binding when the 2-benzyloxy motif is a key pharmacophore [2]. Furthermore, the ortho-fluorine atom blocks a primary metabolic site (aromatic hydroxylation) that remains accessible in the non-fluorinated benzyl analog (CAS 501378-52-5), potentially conferring differential metabolic stability [3]. Generic substitution without confirmatory analytical and biological equivalence testing is therefore not scientifically justifiable.

Quantitative Differentiation Evidence: 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile vs. Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA = 2.5) vs. Non-Fluorinated Benzyl Analog Drives Differential CNS Permeability Predictions

The introduction of a single ortho-fluorine atom onto the benzyl ring of 2-(benzyloxy)pyridine-4-carbonitrile (CAS 501378-52-5) increases the computed XLogP3-AA from approximately 2.0 to 2.5 [1]. This ΔlogP of ~0.5 units is consistent with the well-established Hansch hydrophobic substituent constant for aromatic fluorine (π ≈ 0.14 for meta/para substitution; ortho effects are context-dependent but generally additive) and places the fluorinated compound deeper into the optimal CNS drug-like lipophilicity range (logP 2–4) [2]. In contrast, the non-fluorinated analog (XLogP3-AA ≈ 2.0) falls at the lower margin of this window, potentially limiting passive blood-brain barrier (BBB) permeation [2].

Lipophilicity CNS drug discovery Physicochemical property comparison

Ortho-Fluorine Metabolic Shielding: Differentiated Oxidative Stability vs. Non-Fluorinated Benzyl Analog

Aromatic hydroxylation at the para-position of the benzyl ring is a well-characterized Phase I metabolic pathway for benzyl ethers [1]. In 2-[(2-fluorophenyl)methoxy]pyridine-4-carbonitrile, the ortho-fluorine substituent electronically deactivates the adjacent aromatic positions toward electrophilic CYP450-mediated oxidation, while also directly occupying the ortho-site, thereby blocking a potential hydroxylation locus [2]. The non-fluorinated analog (2-(benzyloxy)pyridine-4-carbonitrile, CAS 501378-52-5) lacks this protection and is expected to undergo more rapid oxidative metabolism at the unsubstituted phenyl ring [2]. Quantitative intrinsic clearance (CLint) data for these specific compounds has not been published; the differentiation is based on well-established principles of fluorine-mediated metabolic blocking extensively validated across multiple chemical series [3].

Metabolic stability Cytochrome P450 Fluorine blocking strategy

Rotatable Bond Count (nRotB = 3) and TPSA (45.9 Ų) Positioning Within Kinase Inhibitor Lead-Like Chemical Space

The compound possesses 3 rotatable bonds (the CH₂-O bond and the two bonds connecting the benzyl and pyridine rings to the ether oxygen), a TPSA of 45.9 Ų, and zero hydrogen bond donors [1]. This places it in a favorable property space for oral bioavailability according to Veber's rules (nRotB ≤ 10, TPSA ≤ 140 Ų) and within the lower-molecular-weight range suitable for fragment-based or lead-like kinase inhibitor screening [2]. In comparison, the direct aryl-linked analog 3-(2-fluorophenyl)pyridine-4-carbonitrile (CAS 868944-77-8) has a molecular weight of 198.2 g/mol, lacks the ether oxygen, and has a TPSA of approximately 36.7 Ų (estimated), resulting in a different hydrogen-bonding and conformational profile . The presence of the ether linkage in the target compound introduces an additional hydrogen bond acceptor site and greater conformational flexibility, which may facilitate different binding modes to kinase hinge regions compared to directly linked biaryl analogs [3].

Kinase inhibitor design Ligand efficiency Lead-like properties

Evidence-Based Research and Industrial Application Scenarios for 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile


Kinase Inhibitor Fragment Library and Scaffold Hopping Campaigns

The compound's low molecular weight (228.22 g/mol), favorable TPSA (45.9 Ų), and presence of a 4-cyanopyridine core—a recognized kinase hinge-binding motif—support its use as a fragment or lead-like scaffold in kinase inhibitor discovery programs. Its ortho-fluorobenzyl ether moiety provides a metabolically shielded, moderately lipophilic substituent suitable for probing hydrophobic back-pocket interactions in kinases [1]. Procurement for fragment-based screening or scaffold-hopping libraries is supported by vendor-supplied purity specifications and the well-characterized reactivity of the 2-chloropyridine-4-carbonitrile precursor, enabling rapid analog synthesis [2].

CNS-Penetrant Probe Compound Development

With an XLogP3-AA of 2.5 and a TPSA of 45.9 Ų—both within the favorable range defined by CNS MPO scoring algorithms [1]—this compound is a suitable starting point for CNS drug discovery programs, particularly for targets such as CNS-penetrant kinase inhibitors or neurotransmitter receptor modulators. The absence of hydrogen bond donors (HBD = 0) and the limited rotatable bond count (nRotB = 3) further favor passive BBB permeation [2]. While no CNS activity data is published for this specific compound, its physicochemical profile supports prioritization over analogs with higher TPSA or additional HBDs in CNS-focused procurement decisions.

Synthetic Intermediate for Fluorinated Heterocyclic Libraries

The 4-cyanopyridine core and the benzylic ether linkage provide orthogonal synthetic handles for diversification. The nitrile group can be converted to amides, tetrazoles, amines, or carboxylic acids, while the 2-fluorobenzyl group can be deprotected under hydrogenolysis conditions to reveal a 2-hydroxypyridine-4-carbonitrile intermediate for further functionalization [1]. This versatility supports its use as a central building block in the synthesis of focused compound libraries for agrochemical and pharmaceutical screening. Vendor documentation highlights the compound's utility in coupling reactions, nucleophilic substitutions, and cyclization processes [2].

Quote Request

Request a Quote for 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.